molecular formula C17H19N3O2 B5146801 1-(4-nitrobenzyl)-4-phenylpiperazine CAS No. 40224-22-4

1-(4-nitrobenzyl)-4-phenylpiperazine

Cat. No. B5146801
CAS RN: 40224-22-4
M. Wt: 297.35 g/mol
InChI Key: PIBSNEKGYCHCSG-UHFFFAOYSA-N
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Description

1-(4-nitrobenzyl)-4-phenylpiperazine is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound has been found to have various biochemical and physiological effects, making it an interesting candidate for further study. In

Scientific Research Applications

Hypoxia-Activated Prodrugs for Cancer Therapy

The compound can be used in the development of nitroaromatic hypoxia-activated prodrugs for cancer therapy . These prodrugs are designed to undergo enzyme-based nitro group reduction selectively in hypoxic regions of solid tumors, generating active drugs . This approach leverages the unique environmental difference between hypoxic tumor cells and well-oxygenated normal tissues .

DNA Interstrand Crosslinks Induction

The compound can be used to induce DNA interstrand crosslinks following reduction . This process inhibits O6-alkylguanine-DNA alkyltransferase, an enzyme that can suppress the chemotherapeutic effect of chloroethylnitrosoureas by removing drug .

Synthesis of 1-Alkyl-4-Formyltriazoles

The compound can be used in the synthesis of 1-alkyl-4-formyltriazoles . This process involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .

Cornforth Rearrangement

The compound can be used in the Cornforth rearrangement . This process involves the reaction of the compound with alkylamines .

Synthesis of Anticancer Agents

The compound can be used in the synthesis of anticancer agents . Triazole-4-carbaldehydes, which can be synthesized from the compound, have been used as intermediates in the synthesis of anticancer agents .

Synthesis of Antifungal Agents

The compound can be used in the synthesis of antifungal agents . Triazole-4-carbaldehydes, which can be synthesized from the compound, have been used as intermediates in the synthesis of antifungal agents .

Synthesis of Antituberculosis Agents

The compound can be used in the synthesis of antituberculosis agents . Triazole-4-carbaldehydes, which can be synthesized from the compound, have been used as intermediates in the synthesis of antituberculosis agents .

Synthesis of Anti-Inflammatory Agents

The compound can be used in the synthesis of anti-inflammatory agents . Triazole-4-carbaldehydes, which can be synthesized from the compound, have been used as intermediates in the synthesis of anti-inflammatory agents .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-20(22)17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBSNEKGYCHCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293429
Record name 1-(4-nitrobenzyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzyl)-4-phenylpiperazine

CAS RN

40224-22-4
Record name NSC89455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-nitrobenzyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the manner given in Example 1A, p-nitrobenzyl chloride is reacted with phenylpiperazine dihydrochloride in the presence of triethylamine to give 1-phenyl-4-(p-nitrobenzyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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